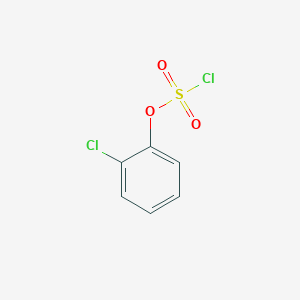

2-Chlorophenyl chloranesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chlorophenyl chloranesulfonate is an organic compound with the molecular formula C6H4ClSO3Cl. It is a derivative of chlorophenol and is used in various chemical processes and applications. This compound is known for its reactivity and is utilized in both research and industrial settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chlorophenyl chloranesulfonate can be synthesized through the reaction of 2-chlorophenol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonate ester. The general reaction is as follows:

C6H4ClOH+ClSO3H→C6H4ClSO3Cl+H2O

This reaction requires careful handling of chlorosulfonic acid due to its highly corrosive nature.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-Chlorophenyl chloranesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

Reduction Reactions: It can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Oxidation: Formation of quinones.

Reduction: Formation of reduced chlorophenyl derivatives.

Aplicaciones Científicas De Investigación

2-Chlorophenyl chloranesulfonate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: Used in the study of enzyme interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-chlorophenyl chloranesulfonate involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. In biochemical assays, it may interact with enzymes or other proteins, altering their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-Chlorophenol: A precursor to 2-chlorophenyl chloranesulfonate, used in similar applications.

Chlorosulfonic Acid: Used in the synthesis of various sulfonate esters.

Phenyl Chloranesulfonate: A related compound with similar reactivity but different substituents.

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of both chlorine and sulfonate groups, which make it versatile in various chemical reactions and applications.

Actividad Biológica

2-Chlorophenyl chloranesulfonate is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated phenyl group and a sulfonate moiety. The chemical structure can be represented as follows:

This compound is known for its reactivity due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action primarily involves the disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

Case Studies and Findings

- Antibacterial Efficacy : In a study evaluating the antimicrobial properties of several sulfonamide derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 16 μg/mL for S. aureus and 32 μg/mL for E. coli .

- Synergistic Effects : A combination treatment involving this compound and conventional antibiotics showed enhanced efficacy. For instance, when combined with gentamicin, the MIC against S. aureus was reduced by 50%, indicating a synergistic effect that could be leveraged in clinical settings .

- Biofilm Inhibition : The compound was also evaluated for its ability to prevent biofilm formation. It was found that at sub-MIC concentrations, this compound significantly reduced biofilm biomass in S. aureus cultures, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The sulfonate group interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis, thus preventing bacterial growth.

- Biofilm Disruption : By interfering with the signaling pathways that lead to biofilm formation, it can enhance the effectiveness of other antimicrobial agents .

Comparative Biological Activity

The following table summarizes the MIC values of this compound compared to other known antimicrobial agents:

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 16 | 32 |

| Gentamicin | 8 | 16 |

| Vancomycin | 4 | >64 |

Propiedades

Fórmula molecular |

C6H4Cl2O3S |

|---|---|

Peso molecular |

227.06 g/mol |

Nombre IUPAC |

1-chloro-2-chlorosulfonyloxybenzene |

InChI |

InChI=1S/C6H4Cl2O3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H |

Clave InChI |

VRJAWYNMEVHFCU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)OS(=O)(=O)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.